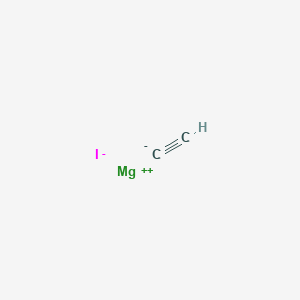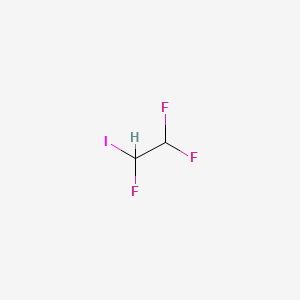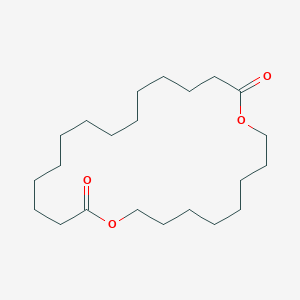![molecular formula C14H13O6- B14301431 2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate CAS No. 113355-20-7](/img/structure/B14301431.png)
2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acryloyloxy group, a propoxy group, and a benzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate typically involves the esterification reaction between 4-(6-acryloyloxy-hexyloxy)-benzoic acid and an appropriate alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzoate groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed .
Applications De Recherche Scientifique
2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate has several scientific research applications, including:
Materials Science: It is used in the synthesis of polymers and copolymers with specific properties, such as enhanced mechanical strength or thermal stability.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential use in drug delivery systems and as a component in bioactive materials.
Mécanisme D'action
The mechanism of action of 2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological molecules. The acryloyloxy group can participate in polymerization reactions, forming cross-linked networks that can encapsulate or release active agents in a controlled manner .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(6-Acryloyloxy-hexyloxy)-benzoic acid
- 2-(Acryloyloxy)ethyl benzoate
- 2-(Methacryloyloxy)propoxy benzoate
Uniqueness
2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical propertiesIts ability to undergo polymerization and form stable esters makes it particularly valuable in materials science and biomedical research .
Propriétés
Numéro CAS |
113355-20-7 |
|---|---|
Formule moléculaire |
C14H13O6- |
Poids moléculaire |
277.25 g/mol |
Nom IUPAC |
2-(2-prop-2-enoyloxypropoxycarbonyl)benzoate |
InChI |
InChI=1S/C14H14O6/c1-3-12(15)20-9(2)8-19-14(18)11-7-5-4-6-10(11)13(16)17/h3-7,9H,1,8H2,2H3,(H,16,17)/p-1 |
Clé InChI |
RTOMIYMZGQUKIW-UHFFFAOYSA-M |
SMILES canonique |
CC(COC(=O)C1=CC=CC=C1C(=O)[O-])OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


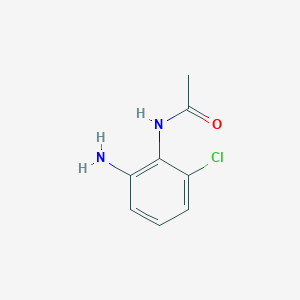
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)
![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
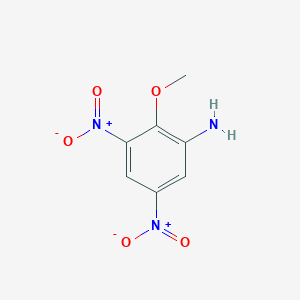

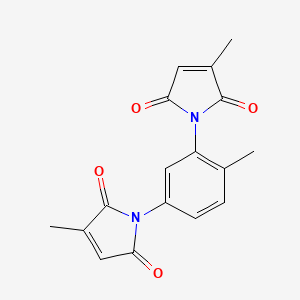
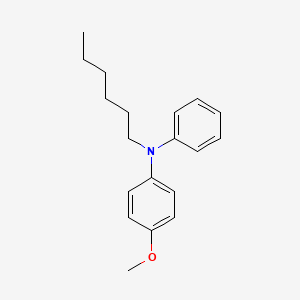
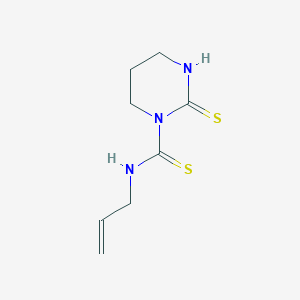
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
